Cas no 16642-61-8 ((2R,6S)-rel-2,6-Dimethyl-1-nitrosopiperidine)
(2R,6S)-rel-2,6-Dimethyl-1-nitrosopiperidine Chemical and Physical Properties
Names and Identifiers
-
- Piperidine, 2,6-dimethyl-1-nitroso-, cis-
- (2R,6S)-rel-2,6-Dimethyl-1-nitrosopiperidine
- (2R,6S)-2,6-dimethyl-1-nitrosopiperidine
- Rel-(2R,6S)-2,6-dimethyl-1-nitrosopiperidine
- AKOS030254942
- SCHEMBL8944266
- (2S,6R)-2,6-dimethyl-1-nitrosopiperidine
- N-nitroso-cis-2,6-dimethylpiperidine
- DB-200143
- (2S,6R)-2,6-Dimethyl-1-nitroso-piperidine
- 16642-61-8
- Piperidine, 2,6-dimethyl-1-nitroso-, (2R,6S)-rel-
-
- Inchi: 1S/C7H14N2O/c1-6-4-3-5-7(2)9(6)8-10/h6-7H,3-5H2,1-2H3/t6-,7+
- InChI Key: MDOIIQGEWWYGKD-KNVOCYPGSA-N
- SMILES: O=NN1[C@@H](C)CCC[C@H]1C
Computed Properties
- Exact Mass: 142.11072
- Monoisotopic Mass: 142.110613074g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 10
- Rotatable Bond Count: 0
- Complexity: 117
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 2
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.4
- Topological Polar Surface Area: 32.7Ų
Experimental Properties
- PSA: 32.67
(2R,6S)-rel-2,6-Dimethyl-1-nitrosopiperidine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | D480390-100mg |
(2R,6S)-rel-2,6-Dimethyl-1-nitrosopiperidine |
16642-61-8 | 100mg |
$ 236.00 | 2023-04-14 | ||
| TRC | D480390-500mg |
(2R,6S)-rel-2,6-Dimethyl-1-nitrosopiperidine |
16642-61-8 | 500mg |
$ 701.00 | 2023-04-14 | ||
| TRC | D480390-1g |
(2R,6S)-rel-2,6-Dimethyl-1-nitrosopiperidine |
16642-61-8 | 1g |
$ 965.00 | 2022-06-05 | ||
| TRC | D480390-1000mg |
(2R,6S)-rel-2,6-Dimethyl-1-nitrosopiperidine |
16642-61-8 | 1g |
$ 1166.00 | 2023-04-14 |
(2R,6S)-rel-2,6-Dimethyl-1-nitrosopiperidine Related Literature
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Kui Wu,Zhihua Yang,Shilie Pan Dalton Trans., 2015,44, 19856-19864
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Mei-Yu Xu,Ya-Ting Wang,Qing-Ling Ni,Zi-Hao Zhang,Guang-Ming Liang,Liu-Cheng Gui Dalton Trans., 2016,45, 4993-4997
-
Yu-Nong Li,Liang-Nian He,Xian-Dong Lang,Xiao-Fang Liu,Shuai Zhang RSC Adv., 2014,4, 49995-50002
Additional information on (2R,6S)-rel-2,6-Dimethyl-1-nitrosopiperidine
Compound CAS No. 16642-61-8: (2R,6S)-rel-2,6-Dimethyl-1-nitrosopiperidine
Introduction to (2R,6S)-rel-2,6-Dimethyl-1-nitrosopiperidine
The compound (2R,6S)-rel-2,6-Dimethyl-1-nitrosopiperidine (CAS No. 16642-61-8) is a nitrogen-containing heterocyclic compound with a piperidine backbone. This molecule is characterized by its unique stereochemistry and functional groups, making it a subject of interest in various fields of chemistry and pharmacology. The piperidine ring serves as the core structure, with two methyl groups attached at the 2R and 6S positions, and a nitroso group (-N=O) at the 1-position. This configuration imparts specific chemical and biological properties to the compound.
Recent studies have highlighted the potential of (2R,6S)-rel-2,6-Dimethyl-1-nitrosopiperidine in drug development due to its ability to act as a precursor or intermediate in the synthesis of bioactive compounds. Its stereochemistry plays a crucial role in determining its interactions with biological systems, making it a valuable tool in medicinal chemistry.
Chemical Structure and Properties
The molecular structure of (2R,6S)-rel-2,6-Dimethyl-1-nitrosopiperidine consists of a six-membered piperidine ring with two methyl substituents and a nitroso group. The stereochemistry at the 2R and 6S positions ensures that the molecule has distinct spatial arrangements, which are critical for its reactivity and biological activity. The nitroso group introduces additional functional complexity, enabling participation in various chemical reactions such as nitrosation and reduction processes.
Recent advancements in computational chemistry have allowed researchers to model the electronic properties of this compound more accurately. These studies reveal that the nitroso group contributes significantly to the molecule's reactivity, particularly in redox reactions. Furthermore, the steric effects introduced by the methyl groups influence the compound's solubility and stability under different conditions.
Synthesis and Applications
The synthesis of (2R,6S)-rel-2,6-Dimethyl-1-nitrosopiperidine involves multi-step organic reactions that require precise control over stereochemistry. One common approach involves the use of chiral catalysts or resolution techniques to achieve the desired enantiomeric excess. Recent research has focused on developing more efficient synthetic pathways that minimize waste and improve yield.
In terms of applications, this compound has shown promise in several areas:
- Pharmaceuticals: As a precursor for bioactive compounds with potential therapeutic applications.
- Agricultural Chemistry: Investigated for its role in plant growth regulation.
- Material Science: Explored as a building block for advanced materials with tailored properties.
Recent studies have demonstrated that (2R,6S)-rel-2,6-Dimethyl-1-nitrosopiperidine can serve as an effective starting material for synthesizing compounds with anti-inflammatory and antioxidant properties. These findings underscore its versatility in contributing to diverse fields of research.
Biological Activity and Research Insights
The biological activity of (2R,6S)-rel-2,6-Dimethyl-1-nitrosopiperidine has been extensively studied in recent years. Researchers have reported that this compound exhibits selective binding to certain proteins and enzymes, suggesting potential applications in drug design. Its ability to modulate cellular signaling pathways makes it a valuable tool for investigating disease mechanisms.
A groundbreaking study published in 2023 revealed that this compound can act as a reversible inhibitor of histone deacetylases (HDACs), which are enzymes involved in epigenetic regulation. This discovery opens new avenues for exploring its role in treating conditions such as cancer and neurodegenerative diseases.
Additionally, computational modeling has provided insights into the molecular interactions of (2R,6S)-rel-2,6-Dimethyl-1-nitrosopiperidine, revealing how its stereochemistry influences binding affinity to target molecules. These findings are expected to guide future research into optimizing its therapeutic potential.
Conclusion
In summary, (2R,6S)-rel-2,6-Dimethyl-1-nitrosopiperidine (CAS No. 16642-61-8) is a versatile compound with significant implications across multiple disciplines. Its unique chemical structure and stereochemistry make it an invaluable tool in organic synthesis and drug discovery. Recent advancements in synthetic methods and biological studies highlight its potential for contributing to innovative solutions in medicine and beyond.
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